2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
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Overview
Description
2-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a type of organoboron compound . It has a molecular weight of 292.24 and a molecular formula of C16H25BO2S . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H25BO2S . This indicates that the compound contains 16 carbon atoms, 25 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Boronic esters, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.24 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
1. Phosphorescent Properties in Organic Molecules
Simple arylboronic esters, including phenylboronic acid pinacol ester, demonstrate remarkable phosphorescent properties at room temperature in the solid state. This discovery challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations on phenylboronic acid pinacol ester indicated out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding updates the understanding of phosphorescent organic molecules (Shoji et al., 2017).
2. Hydrolysis Susceptibility at Physiological pH
Phenylboronic pinacol esters, including the specified compound, have been found to be only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and is significantly accelerated at physiological pH. This insight is crucial when considering these compounds for pharmacological purposes (Achilli et al., 2013).
3. Synthesis of H2O2-Cleavable Polymers
Phenylboronic acid pinacol ester has been used in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in aqueous medium via a mechanism involving the oxidation of phenylboronic acid ester and self-immolative elimination, demonstrating potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
4. Solid-State Protection Chemistry
Phenylboronic acid reacts quantitatively with various compounds in the solid state, forming cyclic phenylboronic amides or esters. This reaction, involving phenylboronic acid pinacol ester, provides an efficient method for protective syntheses without the need for catalysts or other auxiliaries (Kaupp et al., 2003).
5. Solubility in Organic Solvents
The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, in various organic solvents has been studied. This research provides valuable data for applications in chemical synthesis and pharmaceutical formulations (Leszczyński et al., 2020).
6. Synthesis of Hyperbranched Polymers
The compound has been utilized in the synthesis of hyperbranched polythiophene with controlled branching via catalyst-transfer Suzuki–Miyaura coupling reactions. This represents a significant advancement in the field of polymer chemistry (Segawa et al., 2013).
Mechanism of Action
Mode of Action
Boronic acids and their esters are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It is known that boronic acids and their esters, including this compound, can participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
It is known that boronic acids and their esters can participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to the formation of new carbon–carbon bonds .
Action Environment
It is known that the hydrolysis of some phenylboronic pinacol esters, which could include this compound, is dependent on the substituents in the aromatic ring and the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-9-7-8-10-14(13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDGMAACJBLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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